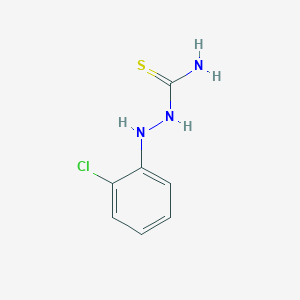

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Description

Properties

IUPAC Name |

(2-chloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZHHNIYVSQVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376894 | |

| Record name | 2-(2-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-52-1 | |

| Record name | 2-(2-Chlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group attached to a hydrazinecarbothioamide moiety. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including acid-base balance and respiration. Studies have demonstrated that derivatives of hydrazinecarbothioamides can selectively inhibit different isoforms of CAs, impacting tumor-associated enzymes significantly .

- Antagonistic Activity : It has also been investigated for its role as a cholecystokinin-B receptor (CCK-BR) antagonist, which is relevant in the context of pancreatic cancer treatment. The compound's derivatives displayed binding affinities in the nanomolar range, indicating strong potential for therapeutic use against cancers expressing CCK-BR .

Biological Activity Data

Several studies have quantified the biological activity of this compound and its derivatives. Below is a summary table illustrating key findings:

Case Studies

- Inhibition of Carbonic Anhydrases : A study synthesized various hydrazinecarbothioamide derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The results indicated that certain compounds exhibited nanomolar inhibition against specific isoforms, suggesting their potential as therapeutic agents in conditions like glaucoma and cancer .

- Anticancer Activity : Another investigation focused on the anticancer properties of hydrazine derivatives, including this compound. The study reported moderate to high growth inhibitory effects against pancreatic cancer cell lines, correlating well with receptor binding assays .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of hydrazine derivatives with carbonyl compounds. The resulting compound exhibits unique structural properties that contribute to its biological activity.

Antitubercular Activity

Recent studies have shown that derivatives of hydrazinecarbothioamide exhibit potent anti-tubercular activity. For instance, a series of new pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 3.9 to 7.81 µg/mL, demonstrating efficacy comparable to standard drugs like Rifampicin and Isoniazid .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Certain derivatives showed selective inhibition of hCA isoforms, which are implicated in several physiological processes and diseases. The presence of a chlorine atom on the aryl ring significantly enhanced the inhibitory activity against specific isoforms .

Antimicrobial Properties

Hydrazinecarbothioamide derivatives have been recognized for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects. These compounds are being investigated for their potential use in treating infections caused by resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Effects

Some studies suggest that hydrazinecarbothioamide derivatives may possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies. The mechanism behind these effects is thought to involve modulation of inflammatory pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide and analogous compounds:

Key Observations :

- Substituents such as benzimidazole () or hydroxybenzylidene () enhance π-π stacking or hydrogen-bonding capabilities, influencing solubility and target binding.

- The E-configuration of imine groups () is critical for biological activity, as geometric isomerism affects molecular docking efficiency .

Physicochemical Properties

Data from spectroscopic and analytical studies reveal significant variations in properties:

Key Observations :

- Replacement of C=O (carboxamide) with C=S (carbothioamide) () lowers melting points and shifts IR absorption (e.g., C=O at 1682 cm⁻¹ vs. C=S at 1345 cm⁻¹) due to differences in bond strength and polarity.

- The presence of hydroxyl groups (e.g., 2-hydroxyphenyl in ) introduces hydrogen-bonding interactions, affecting crystallinity and solubility.

Preparation Methods

Diazotization and Reduction Method

The most reliable and industrially relevant method to prepare 2-chlorophenylhydrazine sulfate, a precursor to the target compound, involves:

- Diazotization of 2-chloroaniline with sodium nitrite in concentrated hydrochloric acid at low temperature (around 0–5°C).

- Reduction of the diazonium salt using zinc powder in the presence of hydrochloric acid, maintaining the temperature between 15–20°C.

- pH adjustment with sodium hydroxide to precipitate the hydrazine derivative.

- Purification by dissolution, activated carbon decolorization, filtration, and recrystallization.

- Salification by reaction with sulfuric acid and washing with acetone to enhance purity and appearance.

This method achieves a high purity (≥99.1% by HPLC) and a yield of ≥42%, with stable and reliable process conditions suitable for scale-up.

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 2-chloroaniline + NaNO2 + HCl, 0–5°C, 1–1.5 h | Strongly acidic medium, low temperature |

| Reduction | Zn powder + HCl, 15–20°C, until completion | Reaction solution becomes turbid |

| pH Adjustment | NaOH to pH 10, 5°C, 1–2 h incubation | Precipitates crude hydrazine |

| Purification | Dissolution at 60°C, activated carbon, filtration | Removes impurities |

| Salification | 40% H2SO4 at 60–70°C, acetone washing | Produces 2-chlorophenylhydrazine sulfate |

This method is described in detail in patent CN104151188A and represents a standard industrial approach to obtain the hydrazine intermediate with high purity and yield.

Synthesis of 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Reaction of 2-Chlorophenylhydrazine with Isothiocyanates

The key step to form the hydrazinecarbothioamide involves reacting 2-chlorophenylhydrazine or its derivatives with isothiocyanates under mild conditions.

- The isothiocyanate derivative (e.g., 2-chlorophenyl isothiocyanate) is dissolved in an organic solvent such as diethyl ether or ethanol.

- Hydrazine monohydrate or 2-chlorophenylhydrazine is added dropwise at room temperature or under reflux.

- The reaction proceeds to form the thiosemicarbazide intermediate or the final hydrazinecarbothioamide.

- The product precipitates as a solid, which is filtered, washed, and recrystallized from suitable solvents (methanol, ethanol, or diethyl ether).

This method is supported by the synthesis of related thiosemicarbazone derivatives described in patent WO2016111658A1 and research articles, where hydrazine derivatives react with isothiocyanates to yield hydrazinecarbothioamides efficiently at room temperature or under heating.

Alternative Synthetic Routes

- Reaction of acid hydrazides with carbon disulfide and hydrazine hydrate can also lead to thiosemicarbazide derivatives, which can be further functionalized to obtain the target compound.

- Phase-transfer catalysis using PEG-400 has been reported to improve yields (up to 89–95%) in the synthesis of related diacyl thiocarbohydrazides, which may be adapted for the target compound.

Detailed Example Procedure

A representative synthetic route for this compound:

Research Findings and Analytical Data

- The synthesized compound typically exhibits characteristic IR bands for NH and C=S groups (~3200–3400 cm⁻¹ for NH, ~1200–1400 cm⁻¹ for C=S).

- NMR spectra confirm the presence of aromatic protons, hydrazine NH protons, and the thioamide moiety.

- Melting points and elemental analysis data are consistent with the proposed structure.

- X-ray crystallography of related hydrazinecarbothioamide derivatives confirms the molecular conformation and hydrogen bonding patterns.

Summary Table of Preparation Methods

This comprehensive synthesis approach, combining industrially scalable preparation of 2-chlorophenylhydrazine sulfate and its subsequent reaction with isothiocyanates, provides a robust and efficient method for the preparation of this compound. The methods are supported by detailed patent disclosures and peer-reviewed research, ensuring reliability and reproducibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide?

- Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinecarbothioamide derivatives are often prepared by reacting thiosemicarbazide with substituted benzaldehydes or ketones under acidic or reflux conditions. Purification steps may involve recrystallization using ethanol or methanol. Structural analogs, such as isatin-thiosemicarbazones, have been synthesized using similar protocols, as demonstrated in studies involving refluxing ethanolic solutions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups such as -NH (broad stretch ~3237–3265 cm⁻¹), C=O (amide stretch ~1686–1690 cm⁻¹), and C=S (1177–1182 cm⁻¹). The presence of aromatic C-Cl bonds can be confirmed at ~1088 cm⁻¹ .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding). For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 13.70 Å, b = 14.16 Å, and c = 8.27 Å have been reported for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for hydrazinecarbothioamide derivatives?

- Answer : Contradictions may arise due to dynamic molecular behavior in solution vs. solid-state packing. To address this:

Complementary Techniques : Use NMR to probe solution-phase conformations and compare with XRD-derived torsion angles.

Computational Modeling : Perform DFT calculations to simulate IR spectra and compare with experimental data. For instance, hydrogen bonding in crystals (e.g., N–H···S interactions) may shift FT-IR peaks compared to isolated molecules .

Thermal Analysis : Thermogravimetric analysis (TGA) can validate stability trends observed in crystallographic packing .

Q. What experimental strategies are recommended for evaluating the pharmacological potential of this compound?

- Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates.

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., serotonin or dopamine receptors).

- In Silico Docking : Use software like AutoDock Vina to predict binding modes. Prior studies on related hydrazinecarbothioamides have utilized docking to validate interactions with biological targets .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., nitro, methoxy) to correlate structural features with activity .

Q. What challenges arise in crystallographic studies of hydrazinecarbothioamide derivatives, and how can they be mitigated?

- Answer :

- Crystal Growth Issues : Poor solubility may hinder crystallization. Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques.

- Disorder in Crystal Lattices : High thermal motion in flexible moieties (e.g., hydrazine chains) can cause disorder. Collect data at low temperatures (e.g., 173 K) to improve resolution, as shown in studies of similar compounds .

- Hydrogen Bonding Complexity : Map hydrogen-bonding networks using tools like Mercury software to interpret stabilization mechanisms .

Methodological Notes

- Data Sources : References to synthetic protocols, spectroscopic data, and crystallographic parameters are derived from peer-reviewed studies .

- Excluded Sources : Commercial databases (e.g., BenchChem) and non-academic platforms were omitted per the guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.